Antiparallel β-Sheet Conformation Distinguishes AcPHF4 from Parallel AcPHF6 Fibrils
AcPHF4 adopts an antiparallel β-sheet configuration in its fibrillar state, which is structurally distinct from the parallel β-sheet arrangement adopted by the longer AcPHF6 peptide. This conformational difference was established by Fourier transform infrared (FTIR) spectroscopy and X-ray fiber diffraction under identical assembly conditions (0.15 M NaCl, pH 7.4, ambient temperature) [1]. The β-sheet orientation is a critical determinant of fibril stability, epitope presentation, and cross-seeding interactions with full-length tau protein [2].
| Evidence Dimension | β-sheet strand orientation within fibrils |
|---|---|
| Target Compound Data | Antiparallel β-sheet configuration |
| Comparator Or Baseline | AcPHF6 (Ac-VQIVYK-NH₂) adopts parallel β-sheet configuration |
| Quantified Difference | Qualitative difference (antiparallel vs. parallel), as confirmed by FTIR amide I band shifts and X-ray diffraction meridional reflections |
| Conditions | Fibril assembly in 0.15 M NaCl; FTIR and X-ray fiber diffraction |
Why This Matters
Antiparallel β-sheet peptides interact differently with aggregation inhibitors and may better model certain full-length tau conformations, making this structural distinction essential for assay design and inhibitor selection.
- [1] Goux WJ, Kopplin L, Nguyen AD, Leak K, Rutkofsky M, Shanmuganandam VD, et al. The Formation of Straight and Twisted Filaments from Short Tau Peptides. J Biol Chem. 2004;279(26):26868-26875. View Source
- [2] Inouye H, Sharma D, Goux WJ, Kirschner DA. Structure of Core Domain of Fibril-Forming PHF/Tau Fragments. Biophys J. 2006;90(5):1774-1789. View Source
